2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile
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Overview
Description
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile is a unique and versatile compound with the molecular formula C7H7F2N. It is characterized by its bicyclic structure, which includes two fluorine atoms and a nitrile group. This compound has garnered interest in various fields such as pharmaceuticals, materials science, and organic synthesis due to its distinctive properties .
Scientific Research Applications
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobicyclo[3.1.0]hexane: Lacks the nitrile group, resulting in different reactivity and applications.
2,2-Difluorocyclohexane: A simpler structure with different physical and chemical properties.
2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid:
Uniqueness
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile stands out due to its unique combination of fluorine atoms and a nitrile group within a bicyclic structure. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJOUEQLEMNQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C#N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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